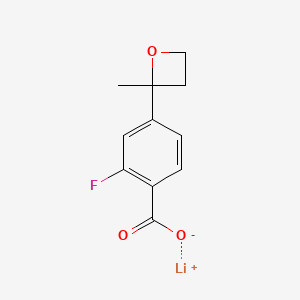

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

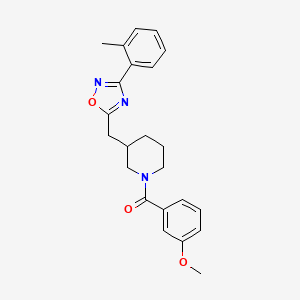

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate is a lithium salt . It has a CAS Number of 2470436-81-6 . The IUPAC name for this compound is lithium 2-fluoro-4-(2-methyloxetan-2-yl)benzoate . The molecular weight of the compound is 216.14 .

Molecular Structure Analysis

The InChI code for Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate is1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-8(10(13)14)9(12)6-7;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 216.14 . The InChI code provides information about its molecular structure .Scientific Research Applications

1. Optical Sensor for Lithium Ion Sensing

A study by Citterio et al. (2007) describes the development of a novel lithium fluoroionophore and its application in an optical sensor for determining Li+ concentrations. This sensor is highly selective for Li+, showing no response to major biological interfering cations and maintaining pH independence in the physiological range.

2. Structural Factors in Lithium Phenolates

Research by Jackman and Smith (1988) investigated the structures of lithium phenolates in solution, revealing how para substituents and alkyl groups influence the equilibrium between dimer and tetramer formations, which is crucial for understanding the reactions of organic lithium salts in synthetic methodologies.

3. Lithium Salt Synthesis for Batteries

Xue, Zhao, and Chen (2011) synthesized a new lithium salt with potential applications in lithium batteries. Their study, detailed in The Lancet, explores the thermal characteristics and conductivity of this salt, contributing to the development of more stable and efficient lithium batteries.

4. Fluoroalkyl-substituted Lithium Diketonates

Boltacheva et al. (2014) explored the reaction of fluoroalkyl-substituted lithium 1,3-diketonates with various hydrazines, leading to the formation of hetaryl-substituted pyrazoles. This study, published in the Russian Journal of Organic Chemistry, highlights the potential of these compounds in organic synthesis.

5. Electrochemically and Thermally Stable Lithium Salts

Barthel et al. (1996) synthesized and analyzed new lithium salts for battery applications. Their research in the Journal of The Electrochemical Society discusses the electrochemical properties of these salts, contributing to the development of more stable lithium batteries.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-8(10(13)14)9(12)6-7;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODPZVSQHLLRTJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC(=C(C=C2)C(=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FLiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

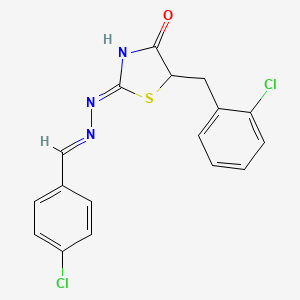

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)

![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)

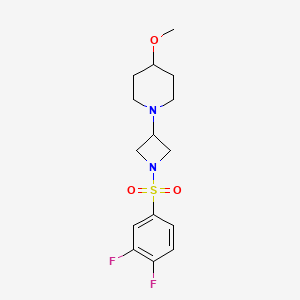

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2379943.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379947.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

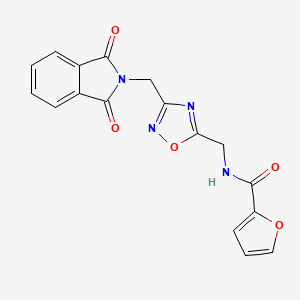

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)